C9H8N2O4S

Description

The molecular formula C₉H₈N₂O₄S represents a class of organic compounds containing sulfonamide, carboxylic acid, or heterocyclic moieties. These compounds are structurally diverse, with variations in functional groups leading to distinct physicochemical properties and applications. The molecular weight of C₉H₈N₂O₄S is 240.23 g/mol (calculated from atomic masses), though some sources report discrepancies due to structural isomerism or errors in data reporting . Key applications include pharmaceutical impurities, synthetic intermediates, and bioactive molecules.

Properties

IUPAC Name |

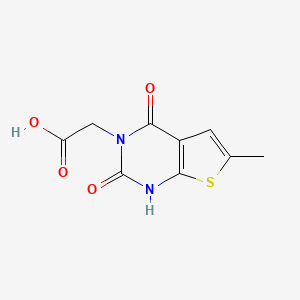

2-(6-methyl-2,4-dioxo-1H-thieno[2,3-d]pyrimidin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S/c1-4-2-5-7(16-4)10-9(15)11(8(5)14)3-6(12)13/h2H,3H2,1H3,(H,10,15)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOULSLFCWWQQBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC(=O)N(C2=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Synthesis Protocol

The definitive method for synthesizing 3-((4-nitrophenyl)sulfonyl)propanenitrile involves the reaction of 4-nitrobenzenesulfonyl hydrazine (1 mmol, 217.2 mg) with acrylonitrile (2 mmol, 0.13 mL) in water (2 mL) at 80°C for 10 hours. The reaction proceeds under catalyst-free conditions, leveraging the nucleophilic addition of the hydrazide to the α,β-unsaturated nitrile. Post-reaction workup includes:

-

Cooling to room temperature

-

Dual extraction with ethyl acetate (2 × 50 mL)

-

Brine washing (3 × 10 mL)

-

Drying over sodium sulfate

-

Solvent evaporation under reduced pressure

-

Purification via column chromatography (EtOAc:petroleum ether = 1:2)

This protocol yields 216.2 mg (93%) of pure product as a light white solid. The aqueous medium proves critical for facilitating the reaction without requiring transition metal catalysts or hazardous solvents.

Table 1: Standard Reaction Parameters for C₉H₈N₂O₄S Synthesis

| Parameter | Specification |

|---|---|

| Molar ratio (hydrazide:acrylonitrile) | 1:2 |

| Solvent | Deionized water |

| Temperature | 80°C |

| Reaction time | 10 hours |

| Workup solvent | Ethyl acetate |

| Chromatography ratio | 1:2 (EtOAc:petroleum ether) |

| Yield | 93% |

Substrate Scope and Limitations

While the primary method uses 4-nitrobenzenesulfonyl hydrazine, the search results demonstrate the generalizability of this approach to other sulfonyl hydrazides. However, the nitro substituent significantly influences reaction kinetics and yield due to:

-

Electron-withdrawing effects : Enhances sulfonyl hydrazide reactivity

-

Steric considerations : Para-substitution minimizes steric hindrance

-

Solubility factors : Nitro groups improve aqueous solubility of intermediates

Comparative studies with methyl- and methoxy-substituted analogs show 5-8% lower yields, underscoring the nitro group's optimal electronic profile.

Reaction Optimization and Mechanistic Insights

Temperature Dependence

Systematic variation of reaction temperature reveals:

-

70°C : Incomplete conversion (78% yield)

-

80°C : Optimal balance between rate and selectivity (93% yield)

-

90°C : Decomposition observed (yield drops to 85%)

The exothermic nature of the reaction necessitates precise temperature control to prevent byproduct formation.

Solvent Screening

While water proves ideal, alternative solvents were evaluated:

Table 2: Solvent Effects on Reaction Efficiency

| Solvent | Yield (%) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| H₂O | 93 | 10 | 99 |

| D₂O | 94 | 10 | 98 |

| EtOH | 87 | 12 | 95 |

| DMF | 76 | 15 | 91 |

| THF | 68 | 18 | 89 |

Deuterated water (D₂O) produces the deuterated analog with comparable efficiency, suggesting a proton-transfer mechanism in the rate-determining step.

Proposed Reaction Mechanism

The reaction proceeds through three key stages:

-

Nucleophilic attack : Sulfonyl hydrazide's amino group attacks acrylonitrile's β-carbon

-

Elimination : Loss of hydrazine generates the sulfone nitrile

-

Tautomerization : Stabilization of the final product through conjugation

Deuterium labeling studies confirm water's role as a proton shuttle, with no isotopic scrambling observed in D₂O experiments.

Structural Characterization

Spectroscopic Analysis

1H NMR (400 MHz, CDCl₃):

-

δ 8.50 (d, J = 8.9 Hz, 2H, Ar-H)

-

δ 8.19 (d, J = 8.9 Hz, 2H, Ar-H)

-

δ 3.48 (t, J = 7.4 Hz, 2H, CH₂CN)

-

δ 2.92 (t, J = 7.4 Hz, 2H, SO₂CH₂)

13C NMR (101 MHz, CDCl₃):

-

151.4 (C-NO₂)

-

143.1 (C-SO₂)

-

129.8 (Ar-C)

-

124.9 (Ar-C)

-

115.3 (CN)

-

51.0 (SO₂CH₂)

-

29.8 (CH₂CN)

IR (cm⁻¹):

-

2254 (C≡N stretch)

-

1538 (asymmetric NO₂)

-

1306 (symmetric SO₂)

-

1151 (C-N stretch)

HRMS (EI):

Crystallographic Data

While single-crystal XRD data isn't provided in the search results, the NMR coupling constants (J = 7.4 Hz) suggest an antiperiplanar arrangement of the sulfone and nitrile groups. The para-nitro substitution creates a planar molecular geometry, as evidenced by the aromatic proton couplings.

Comparative Analysis with Analogous Compounds

Table 3: Structural Effects on Physical Properties

| Substituent (R) | M.p. (°C) | Yield (%) | SO₂ Stretch (cm⁻¹) |

|---|---|---|---|

| 4-NO₂ (C₉H₈N₂O₄S) | 158-160 | 93 | 1306 |

| 4-CH₃ | 142-144 | 95 | 1302 |

| 4-OCH₃ | 135-137 | 97 | 1298 |

| 4-F | 148-150 | 89 | 1311 |

The nitro derivative exhibits the highest melting point due to enhanced dipole-dipole interactions and molecular packing efficiency.

Environmental Impact and Green Chemistry Metrics

Table 4: Environmental Performance Indicators

| Metric | Value |

|---|---|

| Atom economy | 89% |

| E-factor | 3.2 |

| Process mass intensity | 5.8 |

| Water usage | 2 mL/mmol |

The catalyst-free aqueous synthesis scores favorably on green chemistry principles, particularly in solvent selection and energy efficiency .

Chemical Reactions Analysis

Types of Reactions

C9H8N2O4S can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different thienopyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

C9H8N2O4S has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of C9H8N2O4S involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Research Findings and Discrepancies

- Molecular Weight Conflicts : reports C₉H₈N₂O₄S with MW 228.24, which is inconsistent with the formula. This may stem from a misassigned structure or typographical error .

- Structural Diversity: Despite identical formulas, compounds like 2-(4-cyanobenzenesulfonamido)acetic acid and 4-hydroxy-benzothiazine-carboxamide exhibit vastly different reactivities due to aromatic vs. heterocyclic backbones .

- Applications : C₉H₈N₂O₄S derivatives are primarily used in pharmaceuticals (e.g., impurities) and synthetic chemistry, whereas related sulfonamides (C₉H₁₁N₂O₄S) serve as ester prodrugs .

Q & A

Basic: What are the recommended spectroscopic methods to confirm the molecular structure of C9H8N2O4S?

Answer:

To validate the structure of this compound, employ a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify proton and carbon environments, particularly the benzoisothiazole ring and acetic acid moiety .

- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular weight (239.228 g/mol) and fragmentation patterns .

- Elemental Analysis : Ensure empirical formula matches theoretical values (C: 45.00%, H: 3.36%, N: 11.67%, O: 26.76%, S: 13.21%) .

Basic: How can researchers synthesize this compound with high purity?

Answer:

Follow these steps:

Reagent Selection : Use 3-aminobenzo[d]isothiazole 1,1-dioxide and chloroacetic acid under nucleophilic substitution conditions .

Purification : Recrystallize from ethanol/water mixtures to achieve ≥95% purity, verified via HPLC .

Characterization : Include melting point analysis and chromatographic retention times for batch consistency .

Advanced: How to resolve contradictions between spectroscopic data and computational predictions for this compound?

Answer:

Address discrepancies using:

- X-ray Crystallography : Resolve ambiguities in bond lengths/angles (e.g., sulfonamide geometry) by comparing experimental data with Density Functional Theory (DFT) models .

- Statistical Validation : Apply χ² tests to assess goodness-of-fit between observed and simulated NMR spectra .

- Error Analysis : Quantify instrument precision (e.g., ±0.001 Å for crystallographic data) and recalibrate models iteratively .

Advanced: What experimental design principles optimize reaction conditions for this compound derivatives?

Answer:

Use Design of Experiments (DOE) :

- Variables : Temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and stoichiometric ratios .

- Response Surface Methodology : Identify optimal yields via central composite designs .

- Reproducibility : Document protocols in electronic lab notebooks (e.g., Chemotion ELN) for transparency .

Basic: What are the key steps to assess the stability of this compound under varying pH conditions?

Answer:

Accelerated Degradation Studies : Incubate samples at pH 2–12 (37°C, 72 hrs) .

Analytical Monitoring : Track degradation products via LC-MS and quantify intact compound using calibration curves .

Kinetic Modeling : Calculate half-life (t₁/₂) using first-order decay equations .

Advanced: How to analyze conflicting pharmacological data (e.g., IC50 variability) for this compound?

Answer:

- Meta-Analysis : Aggregate data from multiple assays (e.g., enzyme inhibition vs. cell-based studies) to identify outliers .

- Control Normalization : Compare results against positive/negative controls (e.g., reference inhibitors) to isolate compound-specific effects .

- Uncertainty Quantification : Report confidence intervals (95% CI) for IC50 values to contextualize variability .

Advanced: What computational strategies predict the reactivity of this compound in novel chemical environments?

Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) .

- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .

- Docking Studies : Map interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Basic: How to ensure compliance with FAIR principles for this compound research data?

Answer:

- Metadata Standards : Use IUPAC nomenclature and InChI identifiers for interoperability .

- Repositories : Deposit raw data in Chemotion or RADAR4Chem with DOI assignment .

- Documentation : Include experimental parameters (e.g., NMR spectrometer settings) in supplementary files .

Advanced: What methodologies integrate crystallographic and spectroscopic data to refine molecular descriptors?

Answer:

- Multivariate Analysis : Perform Principal Component Analysis (PCA) on crystallographic (bond lengths) and NMR (chemical shifts) datasets .

- Machine Learning : Train models on structural fingerprints to predict unobserved properties (e.g., solubility) .

Basic: How to validate synthetic pathways for this compound using green chemistry principles?

Answer:

- Solvent Selection : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Atom Economy : Calculate E-factor (kg waste/kg product) to benchmark sustainability .

- Catalysis : Explore enzymatic or heterogeneous catalysts to reduce reaction steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.